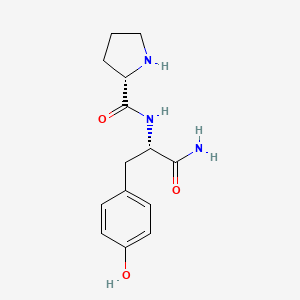

L-Tyrosinamide, L-prolyl-

説明

Significance of Dipeptides in Biochemical Research

Dipeptides, consisting of two amino acids linked by a single peptide bond, are more than just simple protein fragments. They are recognized for their diverse roles in physiological and cell-signaling pathways. chemscene.com Their small size allows for efficient absorption and transport across cellular membranes, making them valuable subjects in nutritional and metabolic studies. In biochemical research, dipeptides serve as critical tools for investigating enzyme kinetics, receptor binding, and the development of novel therapeutic agents. The specific sequence of the amino acids in a dipeptide dictates its unique chemical properties and biological functions.

Overview of L-Proline and L-Tyrosinamide as Constituent Amino Acid Derivatives

L-Proline: This amino acid is unique due to its secondary amine, where the alpha-amino group is part of a pyrrolidine (B122466) ring. This cyclic structure imparts significant conformational rigidity to the peptide backbone, influencing the three-dimensional structure of proteins and peptides. Proline is often found at the turns of peptide chains, playing a crucial role in protein folding and stability.

L-Tyrosinamide: As a derivative of the aromatic amino acid L-tyrosine, L-tyrosinamide features a carboxamide group in place of the carboxylic acid. nih.gov L-tyrosine itself is a precursor to several important biomolecules, including neurotransmitters like dopamine (B1211576) and hormones like thyroxine. The presence of the phenolic hydroxyl group in the side chain of tyrosine allows for post-translational modifications such as phosphorylation, a key mechanism in cellular signaling. L-tyrosinamide retains the core structure of L-tyrosine, making it a valuable compound for studying interactions where the C-terminal carboxyl group is not essential. drugbank.com

Below is a table summarizing the key properties of these constituent molecules:

| Property | L-Proline | L-Tyrosinamide |

| IUPAC Name | (2S)-Pyrrolidine-2-carboxylic acid | (2S)-2-amino-3-(4-hydroxyphenyl)propanamide |

| Molecular Formula | C₅H₉NO₂ | C₉H₁₂N₂O₂ |

| Molecular Weight | 115.13 g/mol | 180.20 g/mol |

| Key Structural Feature | Cyclic pyrrolidine ring | Aromatic phenol (B47542) group and a primary amide |

Scope of Academic Inquiry into L-Tyrosinamide, L-prolyl-

Direct and extensive research specifically focused on the dipeptide L-Tyrosinamide, L-prolyl- is limited in publicly available scientific literature. However, significant insights can be drawn from studies on closely related dipeptides, particularly L-prolyl-L-tyrosine.

Research on L-prolyl-L-tyrosine has demonstrated its influence on cellular metabolism. For instance, in studies with Chinese hamster ovary (CHO) cells, the supplementation of L-prolyl-L-tyrosine was found to increase the availability of intracellular ATP. nih.govnih.gov This suggests that the specific combination of proline and tyrosine in a dipeptide can have notable metabolic effects. While the terminal amide group in L-Tyrosinamide, L-prolyl- differentiates it from L-prolyl-L-tyrosine, the findings on the latter provide a strong rationale for investigating the former's biological activity.

Furthermore, derivatives of L-prolyl-L-tyrosinamide, such as N-Caproyl-L-prolyl-L-tyrosineamide, have been synthesized. ontosight.ai Although the biological activities of these derivatives are not yet extensively documented, their creation points to an interest in the therapeutic potential of this dipeptide scaffold. ontosight.ai The synthesis of prolyl-dipeptides is an active area of research, with various enzymatic and chemical methods being explored to create these molecules efficiently. researchgate.net

The current body of research suggests that L-Tyrosinamide, L-prolyl- represents an intriguing yet underexplored molecule. Future academic inquiry could focus on its synthesis, full physicochemical characterization, and a thorough investigation of its biological effects, particularly in the context of cell metabolism and as a potential modulator of enzymatic activity.

Below is a data table of a closely related compound, L-prolyl-L-tyrosine, to provide context for the potential properties of L-Tyrosinamide, L-prolyl-.

| Property | L-prolyl-L-tyrosine |

| Synonyms | Pro-Tyr, PY |

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Molecular Weight | 278.30 g/mol |

| Observed Biological Effect | Increased ATP availability in CHO cells nih.govnih.gov |

Structure

3D Structure

特性

CAS番号 |

52329-46-1 |

|---|---|

分子式 |

C14H19N3O3 |

分子量 |

277.32 g/mol |

IUPAC名 |

(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C14H19N3O3/c15-13(19)12(8-9-3-5-10(18)6-4-9)17-14(20)11-2-1-7-16-11/h3-6,11-12,16,18H,1-2,7-8H2,(H2,15,19)(H,17,20)/t11-,12-/m0/s1 |

InChIキー |

FYSOVNFPTBIWBY-RYUDHWBXSA-N |

SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |

異性体SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N |

正規SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |

配列 |

PY |

製品の起源 |

United States |

Synthetic Methodologies for L Tyrosinamide, L Prolyl and Analogues

Chemical Synthesis Approaches for Dipeptides

Chemical synthesis is a foundational method for creating peptides. The core of this approach is the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. This process requires careful planning, particularly regarding the use of protecting groups to ensure the correct bond is formed. Two primary strategies dominate the field: solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis Strategies

Solid-phase peptide synthesis (SPPS) is a widely used method for producing peptides. researchgate.net This technique involves attaching the first amino acid to an insoluble polymer resin and then sequentially adding the subsequent amino acids. researchgate.netbrieflands.com For the synthesis of L-prolyl-L-tyrosinamide, L-tyrosinamide would first be anchored to the solid support. The process then follows a cycle of steps:

Deprotection: The N-terminal protecting group of the resin-bound tyrosinamide is removed.

Activation and Coupling: The next amino acid, a protected L-proline, has its carboxyl group activated by a coupling reagent. This activated proline is then added to the resin, where it couples with the free amino group of the tyrosinamide, forming the peptide bond.

Washing: Excess reagents and by-products are washed away, which is a key advantage of SPPS as it simplifies purification. brieflands.com

This cycle is repeated for each amino acid in the sequence. brieflands.com Due to the secondary amine structure of proline's nitrogen, the coupling step following proline can be less efficient, sometimes necessitating a "double couple" where the coupling step is repeated to ensure a high yield. biotage.comwikipedia.org After the final amino acid is added, the completed dipeptide is cleaved from the resin support and all protecting groups are removed. peptide.com

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis, the classical method, involves carrying out the reactions in a homogenous solution. google.com While potentially more labor-intensive due to the need to isolate and purify intermediates after each step, this approach offers flexibility for large-scale synthesis and modifications. google.comgoogle.com

The synthesis of L-prolyl-L-tyrosinamide in solution would involve reacting an N-terminally protected L-proline with L-tyrosinamide (whose phenolic hydroxyl group is also protected). A coupling reagent is used to activate the proline's carboxylic acid, facilitating the formation of the peptide bond. researchgate.net The resulting protected dipeptide is then purified, often through techniques like crystallization or chromatography, before the final deprotection steps to yield the desired product. google.com A significant challenge in solution-phase synthesis, particularly with dipeptides, is the potential for intramolecular cyclization to form diketopiperazines, a side reaction that must be carefully controlled. brieflands.comacs.org

Protecting Group Strategies in L-Prolyl-L-Tyrosinamide Synthesis

The success of any chemical peptide synthesis hinges on an effective protecting group strategy. nih.gov These temporary chemical modifications prevent unwanted side reactions at the reactive groups of the amino acids, such as the α-amino group and the side chains. biosynth.com An "orthogonal" protection scheme is ideal, where different protecting groups can be removed under distinct conditions without affecting others. peptide.comub.edu

For L-prolyl-L-tyrosinamide, key functional groups requiring protection are:

Proline's α-Amino Group: The secondary amine of proline must be protected. The most common protecting groups are Fmoc (9-fluorenylmethyloxycarbonyl), which is removed by a base (like piperidine), and Boc (tert-butoxycarbonyl), which is removed by acid (like TFA). biosynth.comcreative-peptides.com

Tyrosine's Side-Chain Hydroxyl Group: The phenolic hydroxyl group of tyrosine is reactive and must be protected to prevent side reactions. creative-peptides.compeptide.com In Fmoc-based strategies, a tert-butyl (tBu) ether is common, while in Boc-based strategies, benzyl-based ethers like benzyl (B1604629) (Bzl) or 2,6-dichlorobenzyl (2,6-Cl₂Bzl) are often used. creative-peptides.compeptide.com

The choice of N-terminal protection (Fmoc or Boc) generally dictates the entire synthesis strategy, including the choice of side-chain protecting groups and the final cleavage conditions. biosynth.com

| Functional Group | Protecting Group | Abbreviation | Common Deprotection Conditions | Synthesis Strategy |

| α-Amino (Proline) | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine (B6355638) in DMF) | Fmoc/tBu |

| α-Amino (Proline) | tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic acid - TFA) | Boc/Bzl |

| Side-Chain Hydroxyl (Tyrosine) | tert-Butyl | tBu | Acid (e.g., TFA) | Fmoc/tBu |

| Side-Chain Hydroxyl (Tyrosine) | Benzyl | Bzl | Strong Acid (e.g., HF), Hydrogenolysis | Boc/Bzl |

Enzymatic Synthesis and Biocatalysis

Enzymatic methods provide a highly specific and environmentally friendly alternative to chemical synthesis. These biocatalytic approaches leverage the precise recognition capabilities of enzymes to form peptide bonds, often with high stereoselectivity and under mild reaction conditions.

Prolyl Aminopeptidases in Proline-Containing Dipeptide Formation

Prolyl aminopeptidases (PAPs) are exopeptidases that naturally hydrolyze the peptide bond at the N-terminus of a proline residue. nih.govresearchgate.net However, by manipulating reaction conditions, this catalytic activity can be reversed to favor synthesis over hydrolysis. nih.gov In an equilibrium-controlled synthesis, high concentrations of substrates (e.g., a proline derivative and L-tyrosinamide) and reduced water content can shift the reaction towards the formation of L-prolyl-L-tyrosinamide. nih.gov Research has shown that for dipeptide synthesis, a weakly acidic environment is often favorable, while alkaline conditions may promote unwanted side reactions like cyclization. nih.gov The substrate specificity of these enzymes can be broad, allowing for the synthesis of various proline-containing dipeptides. asm.org

Proline Iminopeptidases for N-Terminal Proline Elongation

Proline iminopeptidases (PIPs) are another class of enzymes that specifically cleave an N-terminal proline from a peptide. mdpi.com Like PAPs, their catalytic machinery can be harnessed for peptide bond formation. These enzymes are involved in various biological processes and have been explored for their synthetic potential, particularly in food biotechnology for debittering protein hydrolysates by cleaving bitter proline-containing peptides. mdpi.comnih.gov In a synthetic context, a proline iminopeptidase from Bacillus brevis has been used to produce dipeptides such as Pro-Phe, Pro-Tyr, and Pro-Trp from a proline-benzylester and the corresponding amino acid. researchgate.net The efficiency of the synthesis is dependent on factors like pH, temperature, and the specific substrates used. mdpi.com Although primarily studied for their hydrolytic activity, the reverse reaction presents a viable route for the targeted synthesis of N-terminal proline dipeptides. researchgate.netmdpi.com

Optimization of Biocatalytic Reaction Conditions for Dipeptide Synthesis

The selection of an appropriate biocatalyst is the foundational step. Prolyl aminopeptidases are a class of enzymes that have demonstrated utility in the synthesis of prolyl dipeptides. For instance, a prolyl aminopeptidase (B13392206) from Streptomyces aureofaciens TH-3 (PAP TH-3) was successfully employed for the synthesis of prolyl-hydroxyproline. researchgate.net The catalytic efficiency of such enzymes is profoundly affected by the surrounding reaction conditions.

pH and Buffer System: The pH of the reaction medium is critical as it affects the ionization state of both the enzyme's active site residues and the substrates, thereby influencing substrate binding and catalytic activity. In the synthesis of prolyl-hydroxyproline using PAP TH-3, the reaction was found to be most effective under alkaline conditions, with an optimal pH of 11 using a boric buffer. researchgate.net Similarly, the synthesis of L-alanyl-L-tyrosine using an α-ester acyltransferase was optimized at a pH of 9.5 in a boric acid-borax buffer system. nih.gov This suggests that an alkaline environment may also be favorable for the synthesis of L-Tyrosinamide, L-prolyl-.

Temperature: Temperature influences the reaction rate, with higher temperatures generally leading to faster kinetics. However, excessively high temperatures can lead to enzyme denaturation and loss of activity. Therefore, an optimal temperature must be determined that balances reaction speed with enzyme stability. For the synthesis of prolyl-hydroxyproline, a low temperature of 4°C was found to be optimal, which favored the synthetic reaction over hydrolysis and contributed to a higher yield. researchgate.net In contrast, the synthesis of L-alanyl-L-tyrosine was optimized at a higher temperature of 30°C. nih.gov

Substrate Concentration and Ratio: The concentrations of the acyl donor (e.g., a proline derivative) and the nucleophile (L-tyrosinamide) are crucial for maximizing the product yield and minimizing substrate inhibition or unwanted side reactions. In the synthesis of prolyl-hydroxyproline, the optimal conditions involved 1 M proline amide and 2 M hydroxyproline. researchgate.net For L-alanyl-L-tyrosine synthesis, a 2:1 ratio of the acyl donor (L-alanine methyl ester) to the nucleophile (L-tyrosine) was found to be optimal. nih.gov These findings highlight the importance of empirically determining the ideal substrate concentrations and their molar ratio for each specific dipeptide synthesis.

Reaction Medium: The choice of solvent or reaction medium can significantly impact enzyme performance and substrate solubility. While aqueous buffers are common, the use of organic co-solvents or deep eutectic solvents (DES) can sometimes enhance synthesis yields. In the case of L-alanyl-L-tyrosine, the inclusion of a deep eutectic solvent (ChCl/urea) with a 15% (v/v) water content led to an increase in the dipeptide yield from 15% to 50%. nih.gov

The following interactive tables summarize the optimized reaction conditions for the biocatalytic synthesis of analogous dipeptides, providing a framework for the potential optimization of L-Tyrosinamide, L-prolyl- synthesis.

Table 1: Optimization of Reaction Conditions for Prolyl-Hydroxyproline Synthesis using PAP TH-3

| Parameter | Optimal Condition |

| Enzyme Source | Streptomyces aureofaciens TH-3 |

| pH | 11 (Boric Buffer) |

| Temperature | 4°C |

| Acyl Donor (Proline Amide) | 1 M |

| Nucleophile (Hydroxyproline) | 2 M |

| Reaction Time | 3 hours |

| Maximum Yield | 30% |

Table 2: Optimization of Reaction Conditions for L-Alanyl-L-tyrosine Synthesis

| Parameter | Optimal Condition |

| Enzyme | α-ester acyltransferase |

| pH | 9.5 (Boric acid-borax buffer) |

| Temperature | 30°C |

| Acyl Donor to Nucleophile Ratio | 2:1 |

| Reaction Medium | Deep Eutectic Solvent (ChCl/urea) |

| Water Content | 15% (v/v) |

| Maximum Yield | 50% |

By systematically evaluating these parameters, it is possible to establish a robust and efficient biocatalytic process for the synthesis of L-Tyrosinamide, L-prolyl- and its analogues.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a sensitive probe for the conformational states of peptides. The FT-IR spectrum of solid L-prolyl-L-tyrosinamide displays characteristic bands that can be assigned to specific molecular vibrations, creating a unique "conformational fingerprint." Key absorptions include a strong band for the C=O stretching vibration at 1660 cm⁻¹, which is typical for a diketopiperazine (DKP) ring. The spectrum is further characterized by bands in the 3260-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, corresponding to N-H and C-H stretching modes, respectively. Aromatic C-H stretching and C=C stretching of the tyrosine residue are also observed. The complexity and splitting of the main absorption bands in the LL isomer, when compared to the DL isomer, may suggest the crystallization of multiple conformers.

Detailed assignments of the vibrational modes can be achieved through computational methods like Density Functional Theory (DFT), which helps in interpreting the experimental spectra. Such analyses have been successfully applied to related dipeptides to assign bands corresponding to scissoring, wagging, and twisting modes of CH₂ groups and breathing vibrations of the tyrosine ring.

Interactive Table: Key FT-IR Vibrational Bands for cyclo(L-Pro-L-Tyr)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3404 | ν(OH) | Very Strong |

| 3191 | ν(NH) | Very Strong |

| 3054 | Aromatic ν(CH) | Medium |

| 2955, 2930, 2870 | ν(CH) | Strong, Strong, Medium |

| 1660 | ν(C=O) | Very Strong |

| 1590 | ν(C=C) | Weak |

| 1453 | δ(NH) | Strong |

| 1356 | ν(CN) | Medium |

| 729 | Aromatic C-H out-of-plane bend | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure of peptides in solution. For L-prolyl-L-tyrosinamide, ¹H and ¹³C NMR spectra in a solvent like DMSO-d₆ provide detailed information about the chemical environment and connectivity of each atom. The ¹H NMR spectrum shows distinct signals for the amide protons, aromatic protons of the tyrosine side chain, and the various protons of the proline ring and the peptide backbone. Similarly, the ¹³C NMR spectrum provides chemical shift data for all carbon atoms, including the carbonyl carbons of the DKP ring and the aromatic carbons.

By analyzing parameters such as chemical shifts, spin-spin coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed picture of the solution-state conformation can be constructed. These experimental restraints can then be used in conjunction with computational methods to generate and validate structural models. For instance, the observation of specific NOEs can indicate spatial proximity between protons, helping to define the folding of the peptide backbone and the orientation of the side chains.

Interactive Table: ¹H and ¹³C NMR Chemical Shifts (δ) for cyclo(L-Pro-L-Tyr) in DMSO-d₆

| Nucleus | Chemical Shift (ppm) | Multiplicity / Assignment |

| ¹H | 9.19 | s, 1H (OH) |

| ¹H | 7.87 | s, 1H (NH) |

| ¹H | 7.06 | d, J = 8.4 Hz, 2H (Aromatic) |

| ¹H | 6.65 | d, J = 8.4 Hz, 2H (Aromatic) |

| ¹H | 4.26-4.24 | m, 1H |

| ¹H | 4.05 | t, J = 6.8 Hz, 1H |

| ¹³C | 168.89 | C=O |

| ¹³C | 165.09 | C=O |

| ¹³C | 155.88 | Aromatic C-OH |

| ¹³C | 130.80 | Aromatic CH |

| ¹³C | 127.05 | Aromatic C |

| ¹³C | 114.76 | Aromatic CH |

| ¹³C | 58.38 | α-C |

| ¹³C | 56.00 | α-C |

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of L-prolyl-L-tyrosinamide. High-resolution mass spectrometry can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₁₄H₁₆N₂O₃.

Furthermore, tandem mass spectrometry (MS/MS) can be used to probe the structure of the molecule through fragmentation analysis. Although the cyclic nature of L-prolyl-L-tyrosinamide can lead to complex fragmentation patterns compared to linear peptides, the resulting spectra provide valuable information for structural confirmation. The fragmentation can involve cleavages within the diketopiperazine ring and the loss of side chains, with the resulting fragment ions being characteristic of the parent molecule's structure.

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides an atomic-resolution view of the molecular structure of L-prolyl-L-tyrosinamide in the solid state. Studies have determined the crystal structure of both the LL isomer and a racemic mixture of cyclo(D-Pro-L-Tyr) and cyclo(L-Pro-D-Tyr).

For the LL isomer, the crystals are orthorhombic, belonging to the space group P2₁2₁2. The analysis reveals the presence of two distinct conformers within the crystal lattice, differing in the orientation of their tyrosyl side chains and the conformations of the diketopiperazine (DKP) and pyrrolidine (B122466) rings. A key feature of the solid-state structure is that the tyrosine side chain is folded back towards the DKP ring.

The DKP ring itself is not planar but adopts a specific conformation. In the racemic D/L mixture, the DKP ring is in a twist boat conformation, while in the LL isomer, it is described as a flattened chair. The pyrrolidine ring of the proline residue typically adopts an envelope conformation. The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the amide N-H group, the tyrosine hydroxyl group, and the carbonyl oxygens of the DKP ring.

Interactive Table: Crystallographic Data for L-prolyl-L-tyrosinamide Isomers

| Parameter | cyclo(L-Pro-L-Tyr) | rac-cyclo(D-Pro-L-Tyr/L-Pro-D-Tyr) |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2 | Pna2₁ |

| a (Å) | 11.873 | 10.755 |

| b (Å) | 12.031 | 12.699 |

| c (Å) | 18.388 | 9.600 |

| Z | 8 | 4 |

| DKP Ring Conformation | Flattened Chair | Twist Boat |

| Tyr Side Chain | Folded towards DKP ring | Folded towards DKP ring |

| Pyrrolidine Ring | Envelope | Envelope |

Theoretical and Computational Conformational Studies

Theoretical and computational methods are essential for exploring the full conformational space of L-prolyl-L-tyrosinamide and for complementing experimental data. These studies can predict stable conformations, calculate their relative energies, and provide a deeper understanding of the molecule's dynamic behavior.

Molecular mechanics simulations are a powerful computational tool for exploring the potential energy surface of peptides like L-prolyl-L-tyrosinamide. By calculating the energy of the molecule as a function of its atomic coordinates, these simulations can identify low-energy, stable conformations. This approach involves systematically rotating the rotatable bonds (dihedral angles) of the molecule to generate a wide range of possible structures.

Energy minimization is then performed on these structures to find the local energy minima on the conformational landscape. For L-prolyl-L-tyrosinamide, conformational analysis has identified that the molecule is flexible despite the constraints imposed by its two rings. Quantum chemical calculations and molecular mechanics have been used to investigate numerous possible conformations, with Ramachandran maps helping to identify the energetically preferred structures. These studies have shown that two main structural families can coexist: a "folded" conformation where the tyrosine side chain is positioned over the DKP ring, and an "extended" conformation. The folded conformation is generally found to be the most stable, which is consistent with observations from X-ray crystallography.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the molecular and electronic properties of peptides from first principles, without reliance on empirical parameters. For L-prolyl-L-tyrosinamide, these calculations provide a detailed picture of its geometry, electronic structure, and vibrational spectra.

Research Findings: DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to optimize the molecular geometry of proline-containing dipeptides. researchgate.netresearchgate.net These calculations can determine the relative energies of different conformers, such as those arising from the cis/trans isomerization of the proline peptide bond and the puckering of the pyrrolidine ring. researchgate.netresearchgate.netscispace.com For the related L-proline-L-tyrosine dipeptide, DFT calculations with basis sets like 6-31G(d,p) have been used to identify stable conformations and optimize their geometrical parameters. researchgate.net

The electronic properties of the molecule are elucidated by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. yildiz.edu.tr For aromatic amino acids like tyrosine, the HOMO-LUMO gap is crucial for understanding intramolecular charge transfer processes. nih.gov These calculations reveal how charge is distributed across the L-prolyl-L-tyrosinamide molecule, identifying electron-rich and electron-deficient regions.

Furthermore, DFT calculations are used to predict the vibrational spectra (Infrared and Raman) of the dipeptide. researchgate.netnih.gov By calculating the harmonic vibrational frequencies of the optimized structure, a theoretical spectrum can be generated. This spectrum is then compared with experimental data to assign specific vibrational modes to the observed spectral bands, aiding in the structural characterization of the molecule. researchgate.net

| Property | Computational Method | Typical Basis Set | Information Obtained |

|---|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP) | 6-31G(d,p) | Bond lengths, bond angles, dihedral angles, relative conformational energies. |

| Electronic Structure | DFT, Ab Initio (e.g., HF) | 6-311++G(d,p) | HOMO-LUMO energies, energy gap, molecular electrostatic potential, charge distribution. |

| Vibrational Frequencies | DFT (e.g., B3LYP) | 6-31G(d,p) | Predicted IR and Raman spectra, assignment of vibrational modes (e.g., C=O stretch, N-H bend). |

Genetic Algorithms and Multimodal Search Techniques for Potential Energy Surfaces (PES)

The conformational space of a peptide, even a dipeptide, is vast and complex, characterized by a rugged Potential Energy Surface (PES) with numerous local minima. scispace.com Identifying the global minimum and other low-energy conformers is a significant computational challenge. nih.govacs.org Genetic algorithms (GAs) and other advanced search techniques are employed to efficiently navigate this complex landscape.

Research Findings: Genetic algorithms are powerful optimization methods inspired by natural selection. In the context of conformational analysis, a "population" of molecular conformations is generated. These structures are then allowed to "evolve" through processes like crossover (exchanging structural fragments) and mutation (randomly altering torsional angles). The "fitness" of each conformation is evaluated based on its energy, typically calculated using a force field or a semi-empirical method to reduce computational cost.

A particularly effective approach is the surrogate-based genetic algorithm (GA) combined with Density Functional Theory (DFT), known as sGADFT. nih.govacs.orgacs.orgchemrxiv.org In this method, the GA uses a computationally cheaper surrogate model to perform an initial broad search of the PES. Promising low-energy candidates identified by the GA are then subjected to full geometry optimization using the more accurate but computationally expensive DFT method. nih.govacs.org This hybrid approach has proven highly efficient for identifying the most stable structures of peptides in the gas phase. nih.govacs.orgacs.orgchemrxiv.org

Other multimodal search techniques are also utilized. Hybrid algorithms that combine methods like the diffusion equation method (DEM), simulated annealing (SA), and evolutionary programming (EP) have been shown to be effective in locating the global minimum of peptide PES. nih.gov The multicanonical ensemble approach (MUCA) facilitates a random walk in energy space, allowing the system to overcome high energy barriers and sample a wide range of conformations. aip.org These methods are crucial for building a comprehensive understanding of the accessible conformations of L-prolyl-L-tyrosinamide and their relative stabilities.

| Technique | Principle | Application to L-prolyl-L-tyrosinamide |

|---|---|---|

| Genetic Algorithm (GA) / sGADFT | Evolutionary-inspired search coupled with DFT for refinement. nih.govacs.org | Efficiently identifies low-energy conformers by exploring a vast conformational space. acs.orgchemrxiv.org |

| Simulated Annealing (SA) | Energy minimization protocol that allows for barrier crossing by analogy to metal annealing. nih.gov | Locates low-lying minima on the PES. |

| Multicanonical Ensemble (MUCA) | Performs a random walk in energy space to overcome energy barriers. aip.org | Provides comprehensive sampling of the conformational landscape. |

| Low-Mode Search (LMOD) | Follows low-frequency vibrational modes to move between adjacent minima. acs.org | Efficiently locates energy minima for both cyclic and acyclic parts of the molecule. |

Comparative Conformational Analysis with Related Diamide (B1670390) Systems

The unique structural features of L-prolyl-L-tyrosinamide are best understood through comparison with related molecules. The presence of the proline residue imposes significant conformational constraints not found in dipeptides with acyclic amino acids.

Research Findings: The most significant feature of proline is the covalent bond between its side chain and the backbone nitrogen, forming a five-membered pyrrolidine ring. nih.govmdpi.com This structure restricts the backbone dihedral angle φ and makes the peptide bond preceding proline (the Tyr-Pro bond in this case) more susceptible to cis/trans isomerism compared to other peptide bonds. mdpi.comfrontiersin.org While most peptide bonds strongly favor the trans conformation (ω ≈ 180°), the energy difference between the cis (ω ≈ 0°) and trans states for an X-Pro bond is much smaller, allowing a significant population of the cis isomer. nih.govfrontiersin.org

Comparative studies of proline-containing diamides show that the preference for cis vs. trans and endo vs. exo puckering can be influenced by solvent and substitutions on the proline ring. researchgate.netresearchgate.net When compared to other aromatic diamide systems, such as isophthalamide (B1672271) diesters, the proline residue in L-prolyl-L-tyrosinamide introduces a "kink" in the peptide backbone, preventing the adoption of extended, planar conformations often seen in those systems. frontiersin.orgmdpi.com This inherent conformational rigidity and the unique isomerism conferred by proline are critical determinants of the peptide's structure and its potential interactions.

| System | Key Conformational Features | Implications for Structure |

|---|---|---|

| L-prolyl-L-tyrosinamide | Restricted φ angle; significant population of cis and trans amide isomers; endo/exo ring puckering. nih.govfrontiersin.org | Structurally constrained, often forms turns or kinks in a peptide chain. |

| Non-Proline Diamides (e.g., Gly-Tyr-NH₂) | Highly flexible backbone; peptide bond is almost exclusively trans. | Can adopt a wide range of extended or folded conformations. |

| Other Proline-Containing Diamides | Share the cis/trans isomerization and ring pucker features. researchgate.net | Conformational preferences are modulated by the nature of the adjacent residue and solvent. researchgate.net |

| Aromatic Diamide Systems | Can adopt planar conformations stabilized by intramolecular hydrogen bonds. mdpi.com | Often form more regular, predictable structures compared to the kinked proline-containing peptides. |

Deep Learning Approaches in Peptide Photochemistry and Dynamics

The study of how molecules respond to light (photochemistry) and how their atoms move over time (dynamics) is computationally intensive. Traditional quantum dynamics simulations are often too costly for molecules of peptide size. Deep learning (DL) and machine learning (ML) are emerging as transformative tools to accelerate these investigations. nih.gov

Research Findings: Deep learning models, particularly neural networks, can be trained on large datasets of quantum chemical calculations (e.g., energies and forces from DFT) to create highly accurate potential energy surfaces. researchgate.net Once trained, these ML-based potentials can predict the energy and forces for a new molecular geometry orders of magnitude faster than the original quantum method. This allows for extensive molecular dynamics simulations to study the conformational dynamics of L-prolyl-L-tyrosinamide over longer timescales. youtube.com

In the realm of photochemistry, ML is being used to tackle the challenge of simulating dynamics on excited electronic states. nih.gov The efficiency of ML algorithms for excited states is improving, enabling the prediction of properties in the vicinity of conical intersections, which are critical points that govern photochemical reaction pathways. rsc.orgnih.gov By combining ML with diabatization schemes, smooth and accurate potential energy surfaces for excited states can be constructed, facilitating simulations of photochemical processes like energy relaxation and isomerization after UV excitation of the tyrosine chromophore. rsc.orgnih.gov

For peptides, specific deep learning architectures are being developed to predict conformational ensembles directly from the amino acid sequence. youtube.com These models can learn the complex relationship between sequence and structure, providing rapid insights into the dynamic behavior of peptides like L-prolyl-L-tyrosinamide without the need for extensive, computationally demanding simulations for every new sequence. nih.govacs.org

| Application Area | Deep Learning/Machine Learning Approach | Advantage for L-prolyl-L-tyrosinamide Studies |

|---|---|---|

| Potential Energy Surfaces | Training neural networks on DFT-calculated energies and forces. researchgate.net | Enables long-timescale molecular dynamics simulations to study conformational changes. |

| Excited-State Dynamics | ML models to predict excited-state energies and correct deficiencies in diabatization schemes. rsc.orgnih.gov | Allows for "on-the-fly" quantum dynamics simulations of the peptide's response to light absorption. nih.gov |

| Conformational Ensemble Prediction | Sequence-conditioned models (e.g., Boltzmann generators) trained on known peptide structures. youtube.com | Rapidly generates a representative set of low-energy structures, describing the peptide's dynamic equilibrium. |

| Structure-Property Prediction | Training models to correlate peptide structure with experimental or calculated properties. youtube.com | Accelerates the prediction of spectroscopic or bioactive properties. |

Molecular Interactions and Recognition Mechanisms

Peptide-Protein Interaction Studies

The interaction of peptides with proteins is a fundamental process in biological systems, governing everything from signal transduction to enzymatic catalysis. nih.gov Understanding the supramolecular interaction between a peptide ligand like L-prolyl-L-tyrosinamide and its protein target is crucial for elucidating biological communication pathways. nih.gov

The specific binding of L-prolyl-L-tyrosinamide is dictated by its stereochemistry and the functional groups available for non-covalent interactions. The crystal structure of the closely related dipeptide, L-prolyl-L-tyrosine monohydrate, reveals that the molecule crystallizes as a zwitterion with a folded peptide backbone. nih.gov This conformation is stabilized by an extensive hydrogen-bond network involving a water molecule of hydration. nih.gov Such networks are critical in defining the structure and function of proteins. nih.gov

Hydrogen bonds involving the tyrosine residue can play a significant role in fine-tuning ligand binding to a protein's active site. nih.gov Studies on other peptides show that proline residues can sit in binding pockets with both hydrophilic and hydrophobic characteristics, allowing for a range of interactions. researchgate.net The hydrogen-bonding network can be intricate, involving water molecules and various residues of the protein's binding pocket, which helps to fix the orientation of the peptide's side chains. researchgate.netresearchgate.net For the L-prolyl-L-tyrosine dipeptide, X-ray diffraction analysis has detailed the specific geometry of these interactions. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| Molecular State | Zwitterion with folded backbone |

| Key Interaction | Extensive hydrogen-bond network |

| Interacting Molecules | Dipeptide and water of hydration |

The individual amino acid components, L-tyrosine and L-proline, contribute distinct properties to the binding profile of the dipeptide amide.

The tyrosine residue, with its aromatic side chain, is crucial for various biological recognition events. wikipedia.org Beyond its role as a building block for proteins, L-tyrosine and its derivatives can act as bioregulatory agents through mechanisms that may involve specific receptors. nih.govnih.gov The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aromatic ring can participate in stacking interactions. nih.gov Research on tyrosine-containing oligopeptides has shown that stacking of tyrosyl residues with nucleic acid bases occurs specifically in single-stranded structures, indicating a high degree of selectivity in its interactions. nih.gov

The proline residue confers significant conformational rigidity to the peptide backbone. Its cyclic structure restricts the phi (φ) angle of rotation, influencing the peptide's secondary structure. nih.gov A structure typical for proline-rich peptides is the poly(L-proline) type II (PPII) helix, a left-handed helix where the backbone is exposed and available for intermolecular hydrogen bonds. nih.gov The pyrrolidine (B122466) ring of proline can also be directly involved in hydrogen bonding at the membrane interface, a feature significant for the passive cellular uptake of some collagen-derived peptides. mdpi.com

L-prolyl-L-tyrosinamide is related to a class of peptides that can act as allosteric modulators, substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site to change the receptor's response to a stimulus. nih.govwikipedia.org A closely related analogue, L-prolyl-L-leucyl-glycinamide (PLG), is known to be a positive allosteric modulator of the dopamine (B1211576) D₂ receptor. nih.govmdpi.com

PLG enhances the binding of D₂ receptor agonists without affecting the binding of antagonists. nih.gov Studies on bovine striatal membranes showed that PLG increased the affinity of the high-affinity agonist binding sites and increased the population of these high-affinity state receptors. nih.gov This modulatory effect provides a potential mechanism by which peptides like L-prolyl-L-tyrosinamide could fine-tune neurotransmission. mdpi.com The development of peptidomimetics based on the PLG scaffold has led to new compounds that also act as allosteric modulators of dopamine D₂ receptors, highlighting the importance of the prolyl residue in this activity. nih.govresearchgate.net

| Condition | Effect on Agonist ([³H]NPA) Binding | Mechanism |

|---|---|---|

| Incubation with PLG (10⁻⁶ M) | Significant increase in binding affinity | Increase in affinity of high-affinity binding sites |

| Competition with Agonist + PLG | Increase in population of high-affinity receptors | Concomitant decrease in low-affinity sites |

| Gpp(NH)p Inhibition + PLG | Partial antagonism of Gpp(NH)p-induced inhibition | Attenuation of nucleotide-induced inhibition of agonist binding |

Peptide-Nucleic Acid Interactions: Aptamer Binding Selectivity

Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. researchgate.net The ability of L-Tyrosinamide to be selectively recognized by nucleic acids has been demonstrated through the systematic evolution of ligands by exponential enrichment (SELEX) methodology.

Researchers have successfully identified single-stranded DNA aptamers capable of binding to L-Tyrosinamide. researchgate.netnih.gov In these studies, L-Tyrosinamide was immobilized on an affinity chromatography column, and a library of random DNA sequences was applied. nih.gov After 15 cycles of selection and amplification, the specifically eluted aptamers constituted 55% of the total. nih.gov The selected aptamers showed a dissociation constant (Kd) for L-Tyrosinamide of 45 µM and contained a highly conserved consensus sequence, underscoring the selectivity of the interaction. nih.gov This demonstrates that specific nucleic acid sequences can be evolved to recognize the distinct chemical features of L-Tyrosinamide. researchgate.netnih.gov Further research into RNA aptamers has also shown the ability to evolve a dopamine-binding motif into one that binds L-tyrosine with high stereoselectivity. nih.gov

| Parameter | Finding |

|---|---|

| Methodology | SELEX (Systematic Evolution of Ligands by EXponential enrichment) |

| Target Molecule | L-Tyrosinamide |

| Number of SELEX Cycles | 15 |

| Binding Affinity (Kd) | 45 µM |

| Result | Identification of a highly conserved consensus sequence |

Metal Ion Complexation and Coordination Chemistry

The amino and carboxyl groups of amino acids and their derivatives are effective sites for the chelation of metal ions. The coordination chemistry of L-prolyl-L-tyrosinamide is influenced by the properties of both its proline and tyrosine constituents.

Both proline and tyrosine residues can form complexes with various transition metal ions, including iron (Fe). nih.govresearchgate.net L-Tyrosine and its derivatives form complexes with Fe³⁺, among other ions. researchgate.net

Theoretical studies on the interaction of L-proline with Fe²⁺ have identified several modes of interaction. nih.gov The most preferential binding pattern is a zwitterionic (salt-bridged) coordination where the metal ion binds in a bidentate manner through the carboxylate group of L-proline. nih.gov The nature of this binding is primarily electrostatic. nih.gov The complexation of metal ions can significantly alter the properties of the organic ligand. clinmedjournals.org In the case of some iron chelators, the resulting complexes can exhibit redox activity, acting as either antioxidants or pro-oxidants depending on the specific conditions. nih.gov

| Metal Ion | Preferential Binding Mode | Nature of Interaction | Relative Metal Ion Affinity |

|---|---|---|---|

| Fe²⁺ | Zwitterionic (Salt Bridged) | Mainly Electrostatic | Ni²⁺ > Co²⁺ > Fe²⁺ |

| Co²⁺ | Zwitterionic (Salt Bridged) | Mainly Electrostatic | Ni²⁺ > Co²⁺ > Fe²⁺ |

| Ni²⁺ | Zwitterionic (Salt Bridged) | Mainly Electrostatic | Ni²⁺ > Co²⁺ > Fe²⁺ |

Spectroscopic Signatures of Metal-Peptide Complexes

The interaction of L-prolyl-L-tyrosinamide with metal ions can be effectively monitored and characterized using various spectroscopic techniques. While direct spectroscopic data for L-prolyl-L-tyrosinamide complexes are not extensively documented, valuable insights can be inferred from studies on similar dipeptides containing proline and tyrosine residues. researchgate.netacs.orgrsc.org The coordination of a metal ion to the peptide typically involves the N-terminal amino group, the amide nitrogen, and the carboxylate oxygen, leading to distinct changes in the electronic and vibrational spectra. rsc.orgrsc.org

UV-Visible (UV-Vis) Spectroscopy: The formation of metal-peptide complexes often results in noticeable shifts in the UV-Vis absorption spectra. The d-d transitions of the metal ion are particularly sensitive to the coordination environment. For instance, copper(II) complexes of dipeptides containing tyrosine often exhibit a main absorption band in the range of 610-640 nm. elsevierpure.com The position and intensity of this band can provide information about the geometry of the complex. nih.gov Furthermore, charge transfer bands, particularly those involving the phenolate (B1203915) group of tyrosine, can appear in the UV region and are indicative of direct metal-ligand interaction. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the structure of metal-peptide complexes in solution. nih.gov Chemical shift perturbations of the protons and carbons near the metal-binding site provide direct evidence of coordination. nih.govnih.gov For diamagnetic metal ions like Zn(II) or Pd(II), high-resolution NMR spectra can be obtained, allowing for detailed structural analysis. acs.orgresearchgate.net In the case of L-prolyl-L-tyrosinamide, significant shifts would be expected for the protons of the proline ring and the aromatic ring of tyrosine upon metal binding. Two-dimensional NMR techniques, such as COSY and NOESY, can further help in determining the conformation of the peptide when bound to the metal. acs.org

Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy: IR spectroscopy provides information about the changes in the vibrational modes of the peptide upon metal complexation. The amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative. nih.govrutgers.edu Coordination of a metal ion to the amide oxygen or nitrogen will cause a shift in the amide I band to lower wavenumbers. rsc.orgresearchgate.net Similarly, changes in the stretching frequencies of the carboxylate group indicate its involvement in metal binding. rsc.org VCD spectroscopy, which measures the differential absorption of left and right circularly polarized light, can provide detailed information about the stereochemistry and conformation of the metal-peptide complex. rsc.org

| Spectroscopic Technique | Expected Signature for L-prolyl-L-tyrosinamide Metal Complex | Reference |

| UV-Visible | Shift in d-d transition bands (e.g., for Cu(II) complexes, a band around 610-640 nm). Appearance of charge transfer bands involving the tyrosine residue. | elsevierpure.comrsc.org |

| NMR | Chemical shift perturbations for protons and carbons of the proline and tyrosine residues adjacent to the metal binding site. | nih.govnih.gov |

| IR / VCD | Shift of the amide I band to lower wavenumbers. Changes in the carboxylate stretching frequencies. Distinct VCD patterns indicating specific conformations. | rsc.orgrsc.org |

Solvation Effects and Intermolecular Interactions in Aqueous and Organic Media

The biological activity and conformational preferences of L-prolyl-L-tyrosinamide are significantly influenced by its surrounding solvent environment. nih.govchemrxiv.org Solvation affects the intramolecular hydrogen bonds that stabilize specific conformations and modulates the intermolecular interactions that can lead to self-assembly or aggregation. rsc.orgnih.gov

Organic Media: In less polar or aprotic organic solvents, the intramolecular hydrogen bonds of L-prolyl-L-tyrosinamide are expected to be more stable. rsc.org This can lead to the adoption of more defined secondary structures, such as β-turns. rsc.org The nature of the organic solvent plays a critical role; for example, a hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO) can still interact with the amide protons, influencing the conformational equilibrium. rsc.org The aromatic ring of the tyrosine residue can participate in π-π stacking interactions with other peptide molecules, particularly in non-polar solvents, which can drive self-assembly processes. acs.org

| Solvent Type | Expected Solvation Effect on L-prolyl-L-tyrosinamide | Key Intermolecular Interactions | Reference |

| Aqueous | Disruption of intramolecular H-bonds, leading to a more flexible structure. Strong H-bonding with water molecules. | Hydrogen bonding with water. | nih.govnih.gov |

| Aprotic Non-polar | Stabilization of intramolecular H-bonds, favoring defined conformations like β-turns. | π-π stacking of tyrosine rings, van der Waals forces. | rsc.orgacs.org |

| Aprotic Polar | Competition between intramolecular H-bonds and H-bonding with the solvent (e.g., DMSO). | Dipole-dipole interactions, hydrogen bonding with solvent. | rsc.org |

Enzyme Substrate Specificity and Catalytic Modulation

Substrate Recognition by Peptidases and Proteases

The proline residue confers unique conformational constraints on peptide chains, making the peptide bond resistant to common degradation and requiring specialized proteases for cleavage. mdpi.com L-prolyl-L-tyrosinamide's susceptibility to enzymatic action is therefore determined by proteases that can specifically recognize and cleave peptide bonds involving proline or tyrosine.

Dipeptidyl Peptidase IV (DPPIV, EC 3.4.14.5), also known as CD26, is a serine protease that selectively cleaves dipeptides from the N-terminus of polypeptides. unil.chnih.gov Its substrate preference is for peptides with a proline or alanine (B10760859) residue in the penultimate (P1) position. unil.chglucagon.com Consequently, DPPIV plays a primary role in the proteolysis of peptides containing an N-terminal Xaa-Pro sequence. unil.ch

A key example of this activity is the degradation of Neuropeptide Y (NPY), where DPPIV cleaves the Tyr-Pro dipeptide from the N-terminal end, generating the truncated fragment NPY3–36. unil.ch This action demonstrates the enzyme's high affinity for the Tyr-Pro sequence at the N-terminus of a peptide chain. unil.ch While DPPIV acts on larger peptides containing the Pro-Tyr sequence, its primary function is to remove the Xaa-Pro dipeptide, making it a key enzyme in the metabolism of numerous peptide hormones and neuropeptides. unil.chnih.gov

Aminopeptidase (B13392206) P (APP, EC 3.4.11.9) is a metalloprotease that specifically hydrolyzes the peptide bond to release any N-terminal amino acid (Xaa) from a peptide sequence where the second residue is proline (-Xaa-Pro-). mdpi.comunil.chnih.gov This makes it a crucial enzyme for processing peptides and proteins with N-terminal proline domains. mdpi.com Unlike DPPIV, which removes a dipeptide, Aminopeptidase P removes a single amino acid. unil.ch

Its action has been observed on several bioactive peptides, including the cleavage of the N-terminal tyrosine from Neuropeptide Y (NPY) to produce NPY2–36. unil.ch The enzyme selectively liberates unblocked N-terminal amino acids from oligopeptides with Xaa-Pro- sequences. nih.gov Therefore, in the context of a polypeptide chain with an N-terminal sequence of (Amino Acid)-Pro-Tyr-..., Aminopeptidase P would catalyze the removal of the first amino acid residue. The enzyme is generally considered a metalloaminopeptidase that requires metal ions, preferably manganese, for maximal activity. mdpi.com

Alpha-Chymotrypsin (EC 3.4.21.1) is a digestive serine protease that performs proteolysis in the small intestine. wikipedia.org Its substrate specificity is directed towards peptide bonds where the carbonyl side of the bond is a large hydrophobic amino acid. wikipedia.org It preferentially cleaves amide bonds C-terminal to tyrosine, tryptophan, and phenylalanine. wikipedia.org

Given this specificity, α-chymotrypsin catalyzes the hydrolysis of the amide bond in tyrosine derivatives. nih.govresearchgate.net In the case of L-prolyl-L-tyrosinamide, the enzyme would target and hydrolyze the C-terminal amide bond of the tyrosine residue. The catalytic mechanism involves the enzyme's active site, which includes a catalytic triad (B1167595) of serine, histidine, and aspartic acid, attacking the carbonyl group of the peptide bond. wikipedia.org

| Enzyme | Action on Pro-Tyr Sequences | Cleavage Product Example |

| Dipeptidyl Peptidase IV (DPPIV) | Cleaves the N-terminal Xaa-Pro dipeptide from a polypeptide. | Tyr-Pro dipeptide from Neuropeptide Y. unil.ch |

| Aminopeptidase P (APP) | Cleaves the single N-terminal amino acid from an Xaa-Pro- sequence. | N-terminal Tyrosine from Neuropeptide Y. unil.ch |

| Alpha-Chymotrypsin | Hydrolyzes the peptide/amide bond C-terminal to Tyrosine. | Cleavage after the Tyrosine residue in a peptide chain. wikipedia.org |

Modulation of Tyrosinase Activity

While the linear form of prolyl-tyrosinamide is a substrate for proteases, its cyclic counterpart, cyclo(l-Pro-l-Tyr), has been identified as a modulator of enzyme activity, specifically as an inhibitor of tyrosinase. nih.govresearchgate.net Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, catalyzing the oxidation of L-tyrosine to produce melanin. nih.govresearchgate.net

The cyclic dipeptide cyclo(l-Pro-l-Tyr) has been shown to be a competitive inhibitor of mushroom tyrosinase. nih.gov This inhibitory action means that the compound competes with the enzyme's natural substrate, L-tyrosine, for binding to the active site. nih.gov By binding to the substrate pocket, cyclo(l-Pro-l-Tyr) obstructs the entry of L-tyrosine, thereby preventing the enzymatic reactions that lead to melanin production. nih.govresearchgate.net This compound was identified as an active metabolite produced by the skin commensal bacterium Corynebacterium tuberculostearicum. nih.govresearchgate.net The inhibitory activity of commercially available cyclo(l-Pro-l-Tyr) confirmed these findings. nih.govresearchgate.net

To understand the molecular basis of this inhibition, in silico molecular docking simulations have been performed. nih.govmdpi.com These simulations model the interaction between the inhibitor, cyclo(l-Pro-l-Tyr), and the tyrosinase enzyme. nih.gov

The results of these simulations suggest that cyclo(l-Pro-l-Tyr) fits into the substrate-binding pocket of mushroom tyrosinase. nih.govresearchgate.net The binding is stabilized by interactions with key amino acid residues in the active site. Specifically, the molecule interacts with His263 and Val283, which are also involved in binding the natural substrate, L-tyrosine. nih.gov Additionally, the proline residue of the cyclic dipeptide interacts with Pro284 near the entrance of the substrate pocket. nih.gov This occupation of the active site physically blocks the substrate from binding, which is consistent with the observed competitive inhibition mechanism. nih.gov

| Parameter | L-Tyrosine | Cyclo(l-Pro-l-Tyr) |

| Binding Site | Tyrosinase Active Site | Tyrosinase Active Site nih.gov |

| Interacting Residues | His263, Ser282, Val283 nih.gov | His263, Val283, Pro284 nih.gov |

| CDOCKER Energy (kcal/mol) | -24.0 nih.gov | -11.4 nih.gov |

Interactions with Amino Acid Dehydrogenases and Aminotransferases

The interaction of the dipeptide L-Tyrosinamide, L-prolyl- with amino acid dehydrogenases and aminotransferases is not extensively documented in publicly available research. However, the substrate specificities of these enzymes for the constituent amino acid, L-tyrosine, have been a subject of investigation. Understanding these specificities provides a foundational context for predicting potential interactions with tyrosine-containing peptides.

Human Tyrosine Aminotransferase Specificity for Tyrosine

Human Tyrosine Aminotransferase (hTAT) is a pyridoxal (B1214274) phosphate-dependent enzyme that plays a crucial role in tyrosine metabolism by catalyzing the transamination of tyrosine to p-hydroxyphenylpyruvate. nih.govwikipedia.org This enzyme is known for its remarkably narrow substrate specificity. nih.gov

Research has demonstrated that hTAT exhibits its highest catalytic activity with the L-tyrosine/alpha-ketoglutarate substrate pair, yielding a steady-state kcat value of 83 s⁻¹. nih.gov In stark contrast, it shows no detectable transamination of aspartate or other potential co-substrates. nih.gov A significant finding is that hTAT is the only known aminotransferase that can substantially discriminate between L-tyrosine and L-phenylalanine. nih.gov The catalytic efficiency (kcat/Km) for L-tyrosine is approximately four orders of magnitude greater than that for L-phenylalanine. nih.gov This high degree of specificity is vital for normal amino acid metabolism.

The structural basis for this specificity lies within the enzyme's active site. wikipedia.org The active site architecture, including a lysine (B10760008) residue (Lys280 in humans) that forms a Schiff base with the pyridoxal phosphate (B84403) cofactor, is finely tuned to accommodate the phenolic side chain of tyrosine. wikipedia.org

Given the high specificity of hTAT for the single amino acid L-tyrosine, it is highly improbable that the dipeptide L-Tyrosinamide, L-prolyl- would serve as a substrate. The presence of the N-terminal proline and the amide group at the C-terminus would likely create steric hindrance, preventing the dipeptide from binding effectively within the constrained active site of the enzyme. There is no current research to suggest that hTAT can act on dipeptide substrates.

Kinetics of Enzymatic Hydrolysis of Peptide Bonds

Chymotrypsin (B1334515), a digestive serine protease, is well-known for its preference to cleave peptide bonds at the C-terminal side of large hydrophobic amino acid residues, such as tyrosine, tryptophan, and phenylalanine. nih.gov Therefore, it is plausible that chymotrypsin could hydrolyze the Pro-Tyr bond in L-Tyrosinamide, L-prolyl-. The kinetics of chymotrypsin-catalyzed hydrolysis are complex and can be influenced by the nature of the amino acids surrounding the scissile bond. libretexts.orgnih.gov Studies on various N-acetyl-L-tyrosine substrates have shown that the catalytic rate constant (kcat) is largely independent of the pK of the leaving group, suggesting that the chemical step of bond cleavage is not solely rate-determining. pnas.org

Dipeptidyl peptidase IV (DPPIV, also known as CD26) is another key enzyme to consider. DPPIV is a serine exopeptidase that specifically cleaves Xaa-Pro dipeptides from the N-terminus of peptides. plos.orgfrontiersin.org While the substrate for DPPIV is typically a peptide with proline at the second (P1) position, the enzyme L-Tyrosinamide, L-prolyl- has proline at the N-terminal (P1) position. However, some proline-specific peptidases can exhibit broader specificity. For instance, X-prolyl dipeptidyl aminopeptidase (X-PDAP) from Lactococcus lactis can hydrolyze dipeptides where proline is the penultimate residue. tandfonline.complos.org Kinetic studies on X-PDAP with various chromogenic substrates have shown different catalytic efficiencies depending on the amino acid preceding proline. plos.org

Cathepsin C (also known as Dipeptidyl Peptidase I) is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of protein and peptide substrates. wikipedia.orgsemanticscholar.org Its substrate specificity is broad, but it is generally inhibited by the presence of a proline residue at or near the cleavage site. wikipedia.org However, kinetic studies on cathepsin C with a variety of dipeptide substrates (Yaa-Xaa-AMC) have revealed complex kinetic profiles. For example, the substrate Gly-Arg-AMC is hydrolyzed with a very high kcat (255 s⁻¹), while Gly-Ile-AMC is a very poor substrate (kcat = 0.33 s⁻¹). nih.gov The hydrolysis of Ser-Tyr-AMC was also studied, showing that the acylation step is much faster than the deacylation step. nih.gov This suggests that the nature of both amino acids in the dipeptide significantly influences the catalytic rate. nih.gov

While direct kinetic parameters for L-Tyrosinamide, L-prolyl- are not available, the table below presents kinetic data for the hydrolysis of related substrates by relevant enzymes to provide a comparative context.

Kinetic Parameters of Enzymatic Hydrolysis for Related Peptide Substrates

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

|---|---|---|---|---|---|

| Cathepsin C | Gly-Arg-AMC | 0.16 | 255 | 1.6 x 106 | nih.gov |

| Cathepsin C | Ser-Tyr-AMC | 0.0047 | 25 | 5.3 x 106 | nih.gov |

| Cathepsin C | Gly-Ile-AMC | 0.22 | 0.33 | 1.5 x 103 | nih.gov |

| X-prolyl dipeptidyl aminopeptidase (PepX) | H-Ala-Pro-pNA | 1.3 | - | - | plos.org |

| X-prolyl dipeptidyl aminopeptidase (PepX) | H-Gly-Pro-pNA·p-tosylate | 11.3 | - | - | plos.org |

*Data for kcat and kcat/Km for PepX were not provided in the source.

Biological Roles and in Vitro Activity Profiles

Role in Cellular Signaling Pathways and Enzyme Modulation

Substrates for Tyrosine Kinases in Signal Transduction

Currently, there is a lack of direct scientific evidence from available research to suggest that L-prolyl-L-tyrosinamide functions as a substrate for tyrosine kinases in signal transduction pathways. Tyrosine kinases are crucial enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins, a key mechanism in cellular signaling. nih.govpurdue.edu For a molecule to be a substrate, it must be recognized and bound by the kinase's active site. purdue.edu While L-prolyl-L-tyrosinamide contains a tyrosine residue, which is the target for phosphorylation, its specific recognition and phosphorylation by tyrosine kinases have not been documented in the reviewed literature. Further research, such as in vitro kinase assays with purified tyrosine kinases and L-prolyl-L-tyrosinamide, would be necessary to determine if it can be phosphorylated and thus act as a substrate in these signaling pathways.

Influence on Immune Responses and Cellular Processes

While direct studies on the immunomodulatory effects of L-prolyl-L-tyrosinamide are not extensively available, research on the structurally related cyclic dipeptide, maculosin (B109778), and the broader class of proline-based diketopiperazines (DKPs) suggests a potential for such activity. Proline-based DKPs are known to exhibit a range of biological activities, including immunomodulatory effects. nih.gov

Maculosin, the cyclic form of L-prolyl-L-tyrosinamide, has been identified as a secondary metabolite in fungi and bacteria and is involved in quorum sensing, a form of bacterial cell-to-cell communication that can influence virulence and biofilm formation. amerigoscientific.comguidechem.combioaustralis.com By activating or antagonizing LuxR-based quorum-sensing systems, maculosin can indirectly modulate the host's immune response to bacterial presence. amerigoscientific.combioaustralis.com Furthermore, maculosin has demonstrated antimicrobial and antifungal properties, which can also impact immune responses by reducing pathogen load. caymanchem.commedchemexpress.com

The potential for L-prolyl-L-tyrosinamide to influence immune responses may be linked to its ability to interact with cellular signaling pathways, although this is an area that requires more specific investigation. The general capacity of proline-containing cyclic dipeptides to modulate biological processes suggests that L-prolyl-L-tyrosinamide could play a role in cellular processes related to immunity, but this remains a topic for future research.

Biochemical Regulation of Metabolic Pathways

Participation in Tyrosine Metabolism and Related Biosynthetic Routes

The direct participation of L-prolyl-L-tyrosinamide in the primary pathways of tyrosine metabolism has not been established in the reviewed scientific literature. Tyrosine metabolism is a complex network of biochemical reactions that lead to the synthesis of crucial molecules such as neurotransmitters (dopamine, norepinephrine, epinephrine), hormones (thyroxine), and pigments (melanin). nih.govcreative-proteomics.com The catabolism of tyrosine involves its conversion through a series of enzymatic steps to fumarate (B1241708) and acetoacetate, which can then enter central metabolic pathways like the citric acid cycle. nih.gov

The metabolic fate of dipeptides like L-prolyl-L-tyrosinamide within the cell is generally presumed to involve hydrolysis into their constituent amino acids, L-proline and L-tyrosine, by peptidases. Once liberated, L-tyrosine can enter its established metabolic and biosynthetic pathways. nih.gov However, there is no evidence to suggest that the intact dipeptide L-prolyl-L-tyrosinamide acts as an intermediate or a direct modulator of the enzymes involved in the tyrosine metabolic cascade. Further studies would be needed to investigate the specific metabolic fate of L-prolyl-L-tyrosinamide and to determine if it has any unique roles in these biosynthetic routes beyond being a source of L-tyrosine.

Modulation of Melanogenesis-Related Enzymes and Processes (In Vitro Models)

While direct studies on L-prolyl-L-tyrosinamide are limited, research on its cyclic analog, maculosin (cyclo(L-Tyr-L-Pro)), provides significant insights into the potential modulation of melanogenesis. In vitro studies have demonstrated that maculosin can act as an inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis. mdpi.com

In a study utilizing B16F10 melanoma cells, maculosin was shown to decrease melanin production. mdpi.com This effect was attributed to the inhibition of cellular tyrosinase activity. The study reported that at a concentration of 100 µM, maculosin reduced melanin content by 14.84% and inhibited tyrosinase activity by 19.35% compared to the control. These findings suggest that the cyclic form of L-prolyl-L-tyrosinamide can directly interfere with the enzymatic process of melanin synthesis.

Table 1: Effect of Maculosin on Melanogenesis in B16F10 Cells

| Concentration | Melanin Content Reduction (%) | Tyrosinase Activity Inhibition (%) |

|---|---|---|

| 100 µM | 14.84 | 19.35 |

Data derived from a study on maculosin, a cyclic analog of L-prolyl-L-tyrosinamide. mdpi.com

The mechanism of inhibition is thought to involve the interaction of the compound with the active site of tyrosinase, potentially chelating the copper ions that are essential for the enzyme's catalytic activity. mdpi.comnih.govresearchgate.net The structural similarity between L-prolyl-L-tyrosinamide and maculosin suggests that the linear dipeptide might also exhibit some level of tyrosinase inhibition, although this would need to be confirmed through direct experimental investigation.

Impact on Intracellular Transport and Protein Processing

There is currently a lack of specific scientific research detailing the impact of L-prolyl-L-tyrosinamide on intracellular transport and protein processing. These fundamental cellular processes involve the movement of molecules within the cell and the modification of proteins after their synthesis, which is crucial for their proper function and localization. nih.govresearchgate.net

Protein processing, including post-translational modifications such as glycosylation and folding, is a complex and highly regulated series of events. nih.govnih.gov Similarly, intracellular transport ensures that proteins and other molecules are delivered to their correct destinations within the cell, such as the melanosome for proteins involved in pigmentation. nih.govresearchgate.netnih.gov

While it is known that amino acids and their derivatives can influence these processes, for instance by being incorporated into proteins or by affecting cellular signaling pathways that regulate transport, no studies have specifically investigated the effects of L-prolyl-L-tyrosinamide in this context. Therefore, whether this dipeptide has any direct or indirect role in modulating intracellular trafficking or the post-translational modification of proteins remains an open area for future research.

Development of In Vitro Models for Biological Function Elucidation

The biological activities of the dipeptide L-prolyl-L-tyrosinamide and its derivatives, particularly its cyclic form, cyclo(L-Pro-L-Tyr), have been investigated through various in vitro models. These experimental systems are crucial for understanding the compound's mechanism of action at the molecular and cellular levels, paving the way for potential therapeutic applications. The following sections detail the methodologies used to discover its interactions and characterize its functional effects.

Combinatorial Methods for Ligand Discovery (e.g., SELEX)

While specific studies detailing the use of combinatorial methods to discover L-prolyl-L-tyrosinamide as a ligand are not prevalent in the current body of scientific literature, these techniques represent a powerful approach for identifying novel peptide-based ligands for biological targets. Combinatorial chemistry allows for the synthesis of vast libraries of molecules, which can then be screened for specific biological activities, such as binding to a receptor or inhibiting an enzyme. americanpeptidesociety.org

Peptide libraries, in particular, are instrumental in drug discovery. nih.gov Methods like phage display and positional scanning synthetic combinatorial libraries (PS-SCLs) are used to screen millions of different peptide sequences to find those that bind with high affinity and specificity to a target of interest. nih.gov For a dipeptide like L-prolyl-L-tyrosinamide, such libraries could be designed to explore variations of the proline and tyrosine residues to optimize binding or activity.

Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is another powerful in vitro selection technique, though it is primarily used for identifying nucleic acid aptamers (DNA or RNA) that bind to a specific target, which can range from small molecules to proteins and even whole cells. acs.orgkmdbioscience.comnovaptech.com Peptide aptamers, which are short peptide sequences constrained within a protein scaffold, can also be discovered using variations of this screening approach. kmdbioscience.com These methods allow for the selection of high-affinity ligands from extremely large and diverse molecular libraries, sometimes containing trillions of variants. nih.govumn.edu The general principle involves iterative rounds of binding, partitioning, and amplification of the molecules that successfully bind to the target. nih.govpnas.org Although direct application of SELEX for the discovery of L-prolyl-L-tyrosinamide has not been reported, the methodology is well-suited for identifying novel peptide ligands for uncharacterized receptors or enzymes, which could subsequently be found to have a similar structure or function.

Cell-Based Assays for Receptor Activity Modulation

Cell-based assays provide a biologically relevant context to study how a compound like L-prolyl-L-tyrosinamide or its cyclic form, cyclo(L-Pro-L-Tyr), modulates cellular functions, particularly through receptor interactions. nih.gov These assays are fundamental in the initial stages of drug discovery, including the process of identifying ligands for orphan G protein-coupled receptors (GPCRs), a major class of drug targets. nih.govresearchgate.net

Research on cyclo(L-Pro-L-Tyr) has demonstrated its ability to modulate biological processes that are typically evaluated using cell-based systems. For instance, it has been shown to interfere with quorum sensing (QS) in the bacterium Pseudomonas aeruginosa. nih.gov In these studies, cell-based assays are used to measure the production of virulence factors, which are regulated by QS. The findings indicated that cyclo(L-Pro-L-Tyr) could suppress genes in the las and rhl signaling systems and interact with the QS-related protein LasR. nih.gov Furthermore, the compound has been observed to trigger a significant reactive oxygen species (ROS) response in the fungus Botrytis cinerea, indicating an interaction with cellular pathways that can be monitored in a cell-based format. nih.gov

In mammalian cells, diketopiperazines (DKPs), the class of molecules to which cyclo(L-Pro-L-Tyr) belongs, have been noted for a range of biological activities, including antitumor effects observed in in vitro cancer cell lines. wikipedia.org Such studies inherently rely on cell-based assays to measure outcomes like cell proliferation, apoptosis, or the activity of specific signaling pathways. For example, analogs of L-prolyl-L-leucyl-glycinamide (PLG), a related peptide, have been tested for their ability to modulate dopamine (B1211576) D2 receptors in cell-based binding assays. nih.govresearchgate.netnih.gov These assays measure the binding of a radiolabeled agonist to the receptor in the presence of the test compound, thereby revealing any allosteric modulatory effects. researchgate.net

The table below summarizes findings from cell-based assays involving the related compound cyclo(L-Pro-L-Tyr).

| Cell Type/Organism | Assay Type | Observed Effect of cyclo(L-Pro-L-Tyr) | Reference |

| Pseudomonas aeruginosa PAO1 | Quorum Sensing (QS) Inhibition | Decreased production of virulence factors (pyocyanin, proteases, elastase). nih.gov | nih.gov |

| Botrytis cinerea | Reactive Oxygen Species (ROS) Assay | Induced a significant ROS response in a concentration-dependent manner. nih.gov | nih.gov |

| Fungal Cells | Membrane Integrity/Function Assay | Causes damage by targeting the [H+]ATPase Pma1 in the plasma membrane. nih.gov | nih.gov |

| Mammalian Lung Cancer (A549) and Mouse Embryo (NIH-3T3) Cells | Cytotoxicity (MTT) Assay | Showed low toxicity at concentrations up to 10 mM. nih.gov | nih.gov |

Enzyme Inhibition Assays and Kinetic Characterization

Enzyme inhibition assays are a primary in vitro method for characterizing the biological activity of compounds like L-prolyl-L-tyrosinamide and its derivatives. These assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction, and subsequent kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive). americanpeptidesociety.org

Significant research has been conducted on the cyclic dipeptide cyclo(L-Pro-L-Tyr) as an enzyme inhibitor. A notable target is tyrosinase, a key enzyme in melanin biosynthesis. mdpi.com Studies have shown that cyclo(L-Pro-L-Tyr) isolated from the skin commensal bacterium Corynebacterium tuberculostearicum inhibits mushroom tyrosinase activity in a concentration-dependent manner. nih.govresearchgate.net Kinetic analysis using Dixon plots indicated that cyclo(L-Pro-L-Tyr) acts as a competitive inhibitor of tyrosinase. nih.gov Molecular docking simulations further supported this finding, suggesting that the compound binds to the substrate-binding site of the enzyme, thereby blocking its activity. nih.govresearchgate.net

Another important class of enzymes potentially targeted by proline-containing peptides is the prolyl oligopeptidase (POP) family. nih.govtandfonline.comtandfonline.com POPs are serine proteases involved in the degradation of neuropeptides and have been investigated as targets for cognitive disorders. nih.govdiva-portal.org Short-sequence peptides, particularly those containing proline and hydrophobic amino acids, have been identified as promising POP inhibitors. nih.gov While direct kinetic data for L-prolyl-L-tyrosinamide is not specified, its structure aligns with the features of known peptidic POP inhibitors.

The table below presents kinetic data for the inhibition of tyrosinase by the related compound cyclo(L-Pro-L-Tyr).

| Enzyme | Source | Inhibitor | Inhibition Type | Inhibition Constant (Ki) | Reference |

| Tyrosinase | Mushroom | cyclo(L-Pro-L-Tyr) | Competitive | 9.86 mM | mdpi.com |

These in vitro enzyme assays are fundamental for establishing a direct molecular interaction and provide a quantitative measure of a compound's potency as an inhibitor. nih.gov

Peptidomimetic Design Strategies Based on L Tyrosinamide, L Prolyl Scaffold

Rational Design Principles for Peptidomimetics

Rational design of peptidomimetics is a structured approach that leverages an understanding of a peptide's bioactive conformation to create mimics. This process often begins with structure-activity relationship (SAR) studies of the parent peptide to identify critical pharmacophores. The goal is to develop molecules that maintain the essential interactions with a biological target while possessing enhanced drug-like properties. Two primary approaches exist: a medicinal chemistry approach involving the stepwise replacement of peptide moieties, and a biophysical approach where functional groups are arranged on a novel scaffold based on a hypothesized bioactive conformation.

A key challenge in peptide-based drug development is their high conformational flexibility and susceptibility to enzymatic degradation. The L-prolyl- moiety within the scaffold inherently addresses some of these issues. Proline is unique among proteinogenic amino acids as its side chain forms a cyclic structure with the backbone amide nitrogen, significantly restricting the conformational space of the peptide chain. This rigidity helps to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.